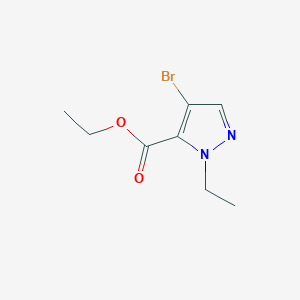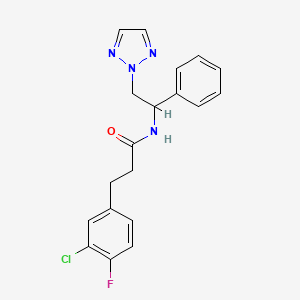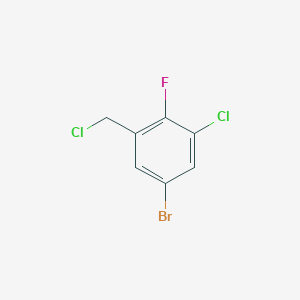![molecular formula C6H9N3O2S2 B2732371 4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid CAS No. 82593-10-0](/img/structure/B2732371.png)
4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported. For instance, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its molecular formula, which is C6H9N3O2S2. This indicates that the compound contains six carbon atoms, nine hydrogen atoms, three nitrogen atoms, two oxygen atoms, and two sulfur atoms .
Aplicaciones Científicas De Investigación
Antimicrobial and Larvicidal Activities : A study explored the synthesis of novel derivatives involving thiadiazole, demonstrating their potential in antimicrobial and mosquito larvicidal activities (Kumara et al., 2015).
Antiviral Properties : Research on the synthesis of thiadiazole sulfonamides revealed that some compounds exhibited anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010).
Synthetic Methodologies : The development of solvent-base-controlled, metal-free synthesis methods for thiadiazoles and triazoles, showcasing versatile applications in organic chemistry (Filimonov et al., 2017).
Antimicrobial Agents : Novel series of thiadiazole derivatives have been synthesized with anticipated antimicrobial activity, highlighting their potential as antimicrobial agents (El-Badry et al., 2018).
Fluorescence Studies : Spectroscopic investigations into thiadiazoles showed dual fluorescence effects, suggesting applications in fluorescence methods and molecular medicine (Budziak et al., 2019).
Antidepressant and Anxiolytic Activities : Some thiadiazole derivatives have shown marked antidepressant and anxiolytic properties, indicating their potential in central nervous system therapies (Clerici et al., 2001).
Ascorbic Acid Oxidation Influence : Studies on thiadiazole derivatives showed they could inhibit the oxidation of ascorbic acid, suggesting potential in antioxidant research (Emelianov et al., 2016).
Antitumor Screening : Research has been conducted on thiadiazole derivatives for their antitumor activity, indicating potential in cancer research (Horishny & Matiychuk, 2020).
Direcciones Futuras
The future directions for research on “4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid” and similar compounds could include further exploration of their biological activities and potential applications in medicinal chemistry. Given the wide range of biological activities exhibited by the 1,3,4-thiadiazole moiety , these compounds may have potential as therapeutic agents for various diseases.
Propiedades
IUPAC Name |
4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S2/c7-5-8-9-6(13-5)12-3-1-2-4(10)11/h1-3H2,(H2,7,8)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFCLNRPRADHAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CSC1=NN=C(S1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one](/img/no-structure.png)
![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2732295.png)
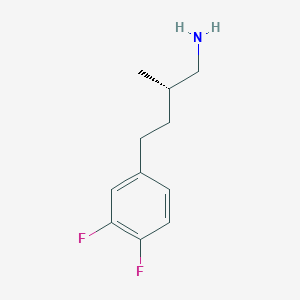
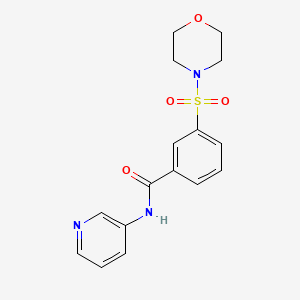
![2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine](/img/structure/B2732304.png)
![Methyl (E)-4-[3-acetamido-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2732305.png)
![2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2732306.png)
![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2732307.png)
